Benzeneethanamine, N-methyl-N-2-propenyl-
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Overview
Description
Benzeneethanamine, N-methyl-N-2-propenyl-, also known as N-methyl-N-2-propenylbenzeneethanamine, is an organic compound with the molecular formula C11H15N. This compound belongs to the class of phenethylamines, which are known for their diverse biological activities. It is characterized by the presence of a benzene ring attached to an ethanamine chain, which is further substituted with a methyl and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-methyl-N-2-propenyl- typically involves the alkylation of benzeneethanamine derivatives. One common method is the reaction of benzeneethanamine with propenyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of Benzeneethanamine, N-methyl-N-2-propenyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-methyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propenyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzeneethanamines.
Scientific Research Applications
Benzeneethanamine, N-methyl-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-methyl-N-2-propenyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple phenethylamine structure without additional substituents.
N-Methylphenethylamine: Similar structure but lacks the propenyl group.
N-Methyl-2-phenylethylamine: Another related compound with a different substitution pattern.
Uniqueness
Benzeneethanamine, N-methyl-N-2-propenyl- is unique due to the presence of both methyl and propenyl groups on the ethanamine chain, which can significantly influence its chemical reactivity and biological activity compared to other phenethylamines. This unique substitution pattern allows for specific interactions with molecular targets and can lead to distinct pharmacological effects.
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-10-13(2)11-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHQCROCWWNORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469683 |
Source
|
Record name | Benzeneethanamine, N-methyl-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37929-85-4 |
Source
|
Record name | Benzeneethanamine, N-methyl-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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